[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
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Overview
Description
[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is a synthetic organic compound with the molecular formula C18H20N2O4 This compound is characterized by its complex structure, which includes a methoxybenzyl group, a phenyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid typically involves multiple steps:
Formation of the Methoxybenzyl Intermediate: The initial step often involves the reaction of 2-methoxybenzylamine with an appropriate acylating agent to form the methoxybenzyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of the Aminoacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]propionic acid
- [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]butyric acid
Uniqueness
Compared to similar compounds, [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-24-16-10-6-5-7-14(16)11-19-17(21)12-20(13-18(22)23)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFNQXLWLNJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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